N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide
Description
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide is a synthetic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN4O2/c1-13(2)21-18(25)17(24)20-12-16(14-4-6-15(19)7-5-14)23-10-8-22(3)9-11-23/h4-7,13,16H,8-12H2,1-3H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJWQCIBCMCTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into two primary components:
- N1-Substituted amine : 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine.
- N2-Substituted amine : Isopropylamine.
The oxalamide backbone is constructed via sequential coupling of these amines to an oxalyl precursor. Retrosynthetically, this suggests two potential routes:
- Route A : Stepwise acylation of oxalyl chloride with the amines.
- Route B : Use of preformed oxalamic acid derivatives for selective coupling.
Comparative studies of analogous compounds, such as N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide, indicate that Route A is favored for scalability, albeit requiring stringent temperature and stoichiometric control to avoid symmetric byproducts.
Synthesis of N1-Substituted Amine Intermediate
Preparation of 2-(4-Fluorophenyl)-2-(4-Methylpiperazin-1-yl)ethylamine
This intermediate is synthesized via a two-step process:
Step 1: Reductive Amination of 4-Fluorobenzaldehyde
4-Fluorobenzaldehyde undergoes reductive amination with 4-methylpiperazine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C. The reaction yields 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanol, which is subsequently oxidized to the corresponding ketone using Jones reagent (CrO3/H2SO4).
Step 2: Gabriel Synthesis for Primary Amine Formation
The ketone is converted to the primary amine via the Gabriel synthesis:
- Reaction with phthalimide potassium in dimethyl sulfoxide (DMSO) at 120°C for 6 hours.
- Hydrazinolysis using hydrazine hydrate in ethanol under reflux to yield the free amine.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 78–82% | |
| Yield (Step 2) | 65–70% | |
| Purity (HPLC) | ≥98% |
Oxalamide Bond Formation
Stepwise Acylation Using Oxalyl Chloride
The N1-amine is reacted with oxalyl chloride (ClCOCOCl) in anhydrous dichloromethane (DCM) at −20°C, followed by addition of isopropylamine. This method, adapted from the synthesis of N'-[(1R)-1-phenylethyl]oxamide, ensures regioselectivity:
First Acylation :
- 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine (1 eq) is added dropwise to oxalyl chloride (1.05 eq) in DCM.
- Reaction maintained at −20°C for 2 hours to form the monoacyl chloride intermediate.
Second Acylation :
Optimization Insights :
- Catalyst Screening : Solid-supported nickel-lanthanum catalysts (e.g., C1 in) improved yields to 92–96% by mitigating dimerization.
- Solvent Effects : A 3:1 acetonitrile/polyethylene glycol 200 (PEG-200) mixture enhanced solubility and reaction kinetics.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | −20°C → 25°C |
| Time | 14 hours |
| Yield | 89% (without catalyst) |
| Yield (with C1 catalyst) | 95% |
Alternative Methodologies
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF:
- Oxalic acid is activated with EDCl/HOBt at 0°C.
- Sequential addition of amines at 4-hour intervals.
- Yield : 82–85%.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.02 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (m, 1H, CH(CH₃)₂), 3.85 (br s, 4H, piperazine-H), 2.75–2.60 (m, 8H, piperazine/CH₂), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
- ¹³C NMR : δ 165.2 (C=O), 162.1 (d, J = 245 Hz, C-F), 132.5–115.3 (Ar-C), 54.8 (piperazine-C), 47.2 (CH(CH₃)₂), 22.1 (CH₃).
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide
- N1-(2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide
Uniqueness
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity compared to its chloro and bromo analogs.
Biological Activity
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 429.4 g/mol. Its structure features an oxalamide backbone, which is known for various biological activities, particularly in modulating neurological conditions. The presence of fluorine on the phenyl rings enhances its pharmacological properties, making it a subject of interest for further research .
The biological activity of this compound primarily involves its interaction with specific biological targets, such as receptors or enzymes involved in neurological pathways. Similar compounds have been shown to act as modulators of neurotransmitter systems, potentially influencing GABAergic or glutamatergic signaling pathways .
Potential Mechanisms:
- Inhibition of Monoamine Oxidase (MAO) : Compounds with similar structures have demonstrated inhibitory effects on MAO-A and MAO-B, which are crucial in the metabolism of neurotransmitters. For example, pyridazinones containing piperazine moieties have been identified as potent MAO-B inhibitors .
- Anticonvulsant Properties : The compound may exhibit anticonvulsant properties by modulating neurotransmitter release and receptor activity .
Biological Activity and Case Studies
Research has highlighted various aspects of the biological activity associated with this compound:
Antimicrobial Activity
Studies indicate that compounds within the oxalamide class show significant activity against various bacterial strains. For instance, derivatives have been tested for their efficacy against Mycobacterium smegmatis, suggesting potential applications in antibiotic development .
Anticancer Properties
The unique combination of substituents in this compound may allow for selective receptor binding, influencing pathways involved in cancer proliferation. Research has suggested that similar compounds can inhibit cancer cell growth through apoptosis induction or cell cycle arrest mechanisms .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step reactions, starting with the formation of the piperazine ring and subsequent coupling of the oxalamide moiety. Key steps include:
- Coupling Reactions : Use of carbodiimides (e.g., DCC) or activating agents (e.g., HOBt) to form oxalamide bonds .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, DCM) at 0–25°C prevent side reactions during amine coupling .
- Purification : Column chromatography or recrystallization ensures ≥95% purity .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Amine coupling | DCC, HOBt, DCM, 0°C | 75–85 | 95 | |
| Piperazine functionalization | K2CO3, MeCN, reflux | 60–70 | 90 |
Q. How is the molecular structure validated experimentally?
Structural confirmation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl at δ 7.2–7.4 ppm) .
- X-ray Crystallography : SHELX software refines crystal structures, confirming stereochemistry (e.g., piperazine chair conformation) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) validates molecular weight (e.g., m/z 428.51 for [M+H]⁺) .
Q. What are the critical physicochemical properties for in vitro studies?
Key properties include:
- Solubility : Limited aqueous solubility (<0.1 mg/mL); use DMSO or ethanol for stock solutions .
- Stability : Stable at −20°C (powder) but degrades at pH <3 or >11 .
- LogP : Predicted ~2.5 (via computational tools), indicating moderate lipophilicity .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from:
- Assay Variability : Compare IC50 values under standardized conditions (e.g., ATP concentration in kinase assays) .
- Structural Analogues : Bioactivity varies with substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl increases kinase inhibition 10-fold) .
- Data Normalization : Use internal controls (e.g., staurosporine in cytotoxicity assays) to mitigate batch effects .
Figure 1 : SAR of Piperazine-Oxalamide Analogues
| Compound | Substituent | IC50 (nM) | Target |
|---|---|---|---|
| A | 4-Fluorophenyl | 50 | Kinase X |
| B | 4-Methoxyphenyl | 500 | Kinase X |
| C | 4-Methylpiperazine | 100 | Kinase Y |
Q. What computational strategies predict target engagement and binding modes?
- Molecular Docking : AutoDock Vina or Glide simulates binding to kinase ATP pockets (e.g., RMSD <2.0 Å validates poses) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (e.g., hydrogen bonds with Glu230 in 90% of frames) .
- Free Energy Calculations : MM-PBSA quantifies binding affinity (ΔG = −9.2 kcal/mol for kinase X) .
Q. How to optimize pharmacokinetic properties without compromising activity?
- Prodrug Design : Introduce phosphate esters to enhance solubility (e.g., 10-fold increase in Cmax) .
- Metabolic Stability : CYP450 screening (e.g., CYP3A4 t1/2 = 45 min) guides structural tweaks (e.g., methylpiperazine reduces clearance) .
- Plasma Protein Binding : SPR assays show 85% binding; fluorophenyl-to-thiophene substitution lowers it to 60% .
Methodological Resources
- Synthesis Optimization : Use DoE (Design of Experiments) to map parameter interactions (e.g., Temp × Solvent effects on yield) .
- Data Analysis : GraphPad Prism for dose-response curves; MOE for QSAR modeling .
- Crystallography : SHELXL for refining challenging structures (e.g., disordered piperazine rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
